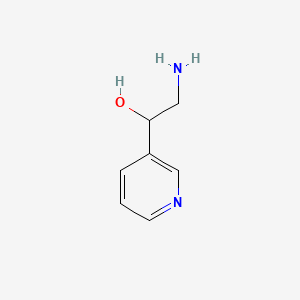

2-Amino-1-(pyridin-3-yl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKNUYMZBBWHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395361 | |

| Record name | 2-amino-1-(pyridin-3-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92990-44-8 | |

| Record name | 2-amino-1-(pyridin-3-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(pyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Amino-1-(pyridin-3-yl)ethanol is a key heterocyclic compound featuring a pyridine ring and an amino alcohol functional group. This unique structural arrangement makes it a valuable and versatile building block in modern organic synthesis. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a crucial intermediate for constructing more complex molecular architectures.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application. This compound is a liquid at room temperature with a molecular weight of 138.17 g/mol . The presence of both a basic pyridine nitrogen and an amino group, along with a hydroxyl group, allows for a range of intermolecular interactions, influencing its solubility and reactivity.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 92990-44-8 | |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| InChI Key | BTKNUYMZBBWHIM-UHFFFAOYSA-N |

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound. While comprehensive spectral data requires experimental acquisition, typical characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the downfield region (δ 7.0-8.5 ppm). The methine proton adjacent to the hydroxyl group would appear as a multiplet, and the methylene protons adjacent to the amino group would also present as multiplets. The protons of the hydroxyl and amino groups may appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR would display signals for the five distinct carbons of the pyridine ring and two signals for the ethanol side chain. The carbon bearing the hydroxyl group would be expected in the δ 60-70 ppm range, while the carbon adjacent to the amino group would be in the δ 40-50 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-H stretches for the aromatic and aliphatic portions will appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. C=N and C=C stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 138, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water (M-18) or the cleavage of the C-C bond on the ethanol side chain.

Synthesis and Purification Workflow

The synthesis of this compound can be achieved through various synthetic routes. A common and reliable method involves the reduction of an appropriate precursor, such as a corresponding α-amino ketone or a cyanohydrin derivative. Below is a representative protocol for its synthesis via the reduction of 2-amino-1-(pyridin-3-yl)ethanone.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound by the reduction of 2-amino-1-(pyridin-3-yl)ethanone hydrochloride.

Materials:

-

2-amino-1-(pyridin-3-yl)ethanone hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-(pyridin-3-yl)ethanone hydrochloride in methanol. Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature at 0 °C. Causality Note: The portion-wise addition and low temperature are crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting aqueous residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and facilitate the extraction of the product into the organic layer. Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction with dichloromethane two more times.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and compared with literature data or a reference standard.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a highly sought-after intermediate in the synthesis of a wide array of biologically active molecules and advanced materials.[1]

-

Pharmaceutical Development: This compound is a key building block for synthesizing novel drug candidates.[3] Its structure is incorporated into molecules targeting various therapeutic areas, including neurological disorders.[1][3] The pyridine moiety can engage in hydrogen bonding and π-stacking interactions with biological targets, while the amino alcohol side chain provides a handle for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties. It is a valuable moiety for β3-adrenergic receptor agonists.[1]

-

Biochemical Research: In biochemical studies, derivatives of this compound are utilized as probes to investigate enzyme inhibition and metabolic pathways.[1] Understanding these interactions is crucial for the development of new therapeutic strategies.

-

Agrochemicals: The structural motifs present in this compound are also relevant in the design of modern agrochemicals, such as pesticides and herbicides.[1]

-

Material Science: The compound is employed in the creation of specialized polymers and coatings where its chemical properties contribute to enhanced material performance.[1]

Caption: Key application areas of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4][5] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

In case of exposure, immediate action is necessary. For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air.[5]

References

- J&K Scientific. 2-Amino-1-pyridin-3-yl-ethanol | 92990-44-8. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Intermediate for Advanced Chemical Synthesis. [Link]

Sources

The Strategic Utility of 2-Amino-1-(pyridin-3-yl)ethanol (CAS: 92990-44-8): A Technical Guide for Drug Discovery and Development

Abstract

This technical guide provides an in-depth examination of 2-Amino-1-(pyridin-3-yl)ethanol, a pivotal chiral building block in contemporary medicinal chemistry. We will dissect its fundamental physicochemical properties, explore robust synthetic routes, and illuminate its significant applications, particularly as a key intermediate in the development of selective β3-adrenergic receptor agonists and potent acid ceramidase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this versatile molecule in therapeutic design and synthesis.

Introduction: The Significance of a Chiral Pyridinyl Ethanolamine

This compound (CAS No. 92990-44-8) is a substituted pyridine derivative that has garnered considerable attention in the pharmaceutical and agrochemical sectors.[1][2] Its structure, featuring a pyridine ring, a hydroxyl group, and an amino group on a chiral center, makes it a valuable synthon for creating complex, biologically active molecules.[3] The presence of the pyridine moiety, a common pharmacophore, enhances its potential for interaction with biological targets, while the chiral ethanolamine backbone allows for stereospecific interactions, a critical consideration in modern drug design.[3] This guide will delve into the technical nuances of this compound, providing a comprehensive resource for its effective utilization.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 92990-44-8 | [3] |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-amino-1-(3-pyridinyl)ethanol | [4] |

| Physical Form | Solid or liquid | [4] |

| Purity | Typically ≥95% | [4] |

| InChI Key | BTKNUYMZBBWHIM-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CN=C1)C(CN)O | N/A |

Synthesis of Enantiomerically Pure this compound

The biological activity of pharmaceuticals is often dependent on their stereochemistry. Therefore, the asymmetric synthesis of this compound is of paramount importance. Below is a scalable and efficient method for the synthesis of the (R)-enantiomer, a crucial intermediate for various therapeutic agents.

Asymmetric Synthesis via Oxazaborolidine Catalyzed Borane Reduction

This method employs the catalytic reduction of a ketone precursor to establish the chiral center with high enantiomeric excess.[5] The causality behind this experimental choice lies in the well-established reliability of oxazaborolidine catalysts (like the Corey-Bakshi-Shibata catalyst) to deliver hydrides to a prochiral ketone in a highly stereocontrolled manner.

Detailed Experimental Protocol

Materials:

-

3-Chloroacetyl pyridine

-

Borane-dimethyl sulfide complex (BMS)

-

(R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][5][6]oxazaborole (Corey's oxazaborolidine)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Catalyst Preparation: In a flame-dried, nitrogen-purged reactor, dissolve the oxazaborolidine catalyst in anhydrous THF.

-

Borane Addition: Cool the catalyst solution and slowly add borane-dimethyl sulfide complex. Stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

Substrate Addition: Prepare a solution of 3-chloroacetyl pyridine in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture at a controlled temperature (e.g., -20°C to 0°C). The slow addition rate is crucial to maintain high enantioselectivity.[5]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of methanol at low temperature.

-

Workup and Isolation: After quenching, the solvent is removed under reduced pressure. The resulting intermediate is then treated with a suitable nucleophile to displace the chloride, followed by standard aqueous workup and extraction.

-

Purification and Salt Formation: The crude product is purified by column chromatography. For improved stability and handling, the final product is often converted to its dihydrochloride salt by treatment with HCl in an appropriate solvent.

Applications in Drug Discovery and Development

The utility of this compound is most prominent in its role as a precursor to sophisticated pharmaceutical agents.

Precursor for β3-Adrenergic Receptor Agonists

The (R)-enantiomer of this compound is a valuable moiety for the synthesis of β3-adrenergic receptor agonists.[3] These receptors are primarily located in adipose tissue and the urinary bladder, and their activation leads to lipolysis and smooth muscle relaxation, respectively.

Signaling Pathway of β3-Adrenergic Receptor: Upon agonist binding, the β3-adrenergic receptor (a G-protein coupled receptor) activates a signaling cascade.[6][7] This typically involves the Gs alpha subunit stimulating adenylyl cyclase to produce cyclic AMP (cAMP).[7] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets leading to the physiological response.[6] However, in some cell types, the signaling can also proceed through p38 and PKC pathways, independent of PKA.

Intermediate for Acid Ceramidase Inhibitors

Derivatives of this compound have been investigated as potent inhibitors of acid ceramidase.[3] This enzyme plays a crucial role in sphingolipid metabolism by hydrolyzing ceramide into sphingosine and a free fatty acid.[8]

The Role of Acid Ceramidase in Cellular Homeostasis: The balance between ceramide and sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is critical for cell fate.[9] High levels of ceramide are generally associated with apoptosis (programmed cell death), while S1P promotes cell survival and proliferation.[9][10] By inhibiting acid ceramidase, the degradation of ceramide is blocked, leading to its accumulation and potentially inducing apoptosis in cancer cells.[8][11] This makes acid ceramidase inhibitors a promising therapeutic strategy for various cancers.[8]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is crucial for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for its analysis.

Reversed-Phase HPLC (RP-HPLC) Method

This protocol provides a general framework for the analysis of amino alcohols. Method optimization may be required based on the specific HPLC system and sample matrix.

Protocol:

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A time-programmed gradient from a low to a high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm).

-

-

Injection: Inject a defined volume of the prepared sample.

-

Data Analysis: Identify and quantify the peak corresponding to this compound by comparing its retention time and peak area with that of a certified reference standard.

| Parameter | Typical Value/Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 silica gel |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) |

| Detection | UV-Vis |

| Derivatization | Often not required for UV detection, but can be used for fluorescence detection to enhance sensitivity |

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Hazards: This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a cornerstone chiral intermediate with significant potential in drug discovery and development. Its strategic importance is underscored by its role in the synthesis of β3-adrenergic receptor agonists and acid ceramidase inhibitors, targeting a range of therapeutic areas from metabolic disorders to oncology. A comprehensive understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is essential for unlocking its full potential in the creation of novel and effective pharmaceuticals.

References

- A Scalable Asymmetric Synthesis of (R)-2-Amino-1-(3-pyridinyl)ethanol Dihydrochloride via an Oxazaborolidine Catalyzed Borane Reduction. Organic Process Research & Development. [Link]

- Signaling pathways mediating beta3-adrenergic receptor-induced production of interleukin-6 in adipocytes. PubMed. [Link]

- Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). PMC. [Link]

- Inside the Biology of the β3-Adrenoceptor. MDPI. [Link]

- Selected amines and amino alcohols. Miljøstyrelsen. [Link]

- Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regener

- Inhibitors of Ceramidases. PubMed. [Link]

- Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues. PMC. [Link]

- Cytotoxicity of amino alcohols to rat hep

- Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. NICNAS. [Link]

- Alkanolamine. Wikipedia. [Link]

- 2-Amino-1-pyridin-3-yl-ethanol | 92990-44-8. J&K Scientific. [Link]

- Ethylene oxide. Wikipedia. [Link]

- OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. European Commission. [Link]

- Analytical characteristics for amino acid derivatives using GC-MS...

- This compound: A Key Intermediate for Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. jk-sci.com [jk-sci.com]

- 4. renyi.hu [renyi.hu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. fishersci.com [fishersci.com]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 9. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 10. aksci.com [aksci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

2-Amino-1-(pyridin-3-yl)ethanol molecular weight and formula

An In-Depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanol

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development. This document elucidates the molecule's fundamental physicochemical properties, outlines a detailed synthesis protocol with mechanistic insights, explores its significant applications, and provides essential safety and handling information. Designed for researchers, scientists, and professionals in drug development, this guide serves as an authoritative resource, integrating established scientific principles with practical, field-proven insights.

Introduction: The Strategic Importance of a Versatile Pyridine Derivative

This compound is an amino alcohol featuring a pyridine ring, a structural motif of immense significance in medicinal chemistry. The pyridine ring, an isostere of benzene, imparts unique electronic properties and serves as a hydrogen bond acceptor, enhancing the potential for biological activity.[1] This compound's bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, makes it a versatile and valuable building block for the synthesis of more complex, biologically active molecules.[2]

Its strategic importance lies in its role as a key intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting neurological disorders.[3][4] The structural framework of this compound is a component of molecules designed for specific biological targets, including enzymes and receptors. This guide will delve into the core scientific principles that make this compound a cornerstone in various research and development endeavors.

Physicochemical and Structural Properties

A thorough understanding of a molecule's properties is fundamental to its effective application in synthesis and research. The key identifiers and properties of this compound are summarized below.

Core Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O | [2][5] |

| Molecular Weight | 138.17 g/mol | [2] |

| CAS Number | 92990-44-8 | [3][6] |

| IUPAC Name | This compound | |

| Synonyms | 2-amino-1-pyridin-3-ylethanol, 2-amino-1-(3-pyridinyl)ethanol, 2-azanyl-1-pyridin-3-yl-ethanol | [5] |

| InChI Key | BTKNUYMZBBWHIM-UHFFFAOYSA-N | [5][6] |

| Physical Form | Typically a liquid at room temperature | [6] |

| Purity (Commercial) | ≥ 95% | [6] |

| Storage Conditions | 0-8°C, in a dry, well-ventilated place | [2] |

Structural Elucidation

The molecule consists of a pyridine ring substituted at the 3-position with a 2-aminoethanol side chain. This structure is chiral, with the stereocenter at the carbon atom bearing the hydroxyl group. The (R)-enantiomer, in particular, has been identified as a valuable moiety for β3-adrenergic receptor agonists.[3]

Synthesis Methodology: A Chemoenzymatic Approach

The synthesis of optically active amino alcohols is a critical challenge in pharmaceutical manufacturing. A chemoenzymatic approach provides a highly efficient and scalable route to produce enantiomerically pure compounds. The following protocol is a representative method for the synthesis of (R)-1-(pyridin-3-yl)-2-aminoethanol, highlighting the synergy between chemical and biological catalysis. This approach is favored for its high selectivity and environmentally benign reaction conditions.[3]

Synthesis Workflow Diagram

Caption: A generalized workflow for the chemoenzymatic synthesis of the target molecule.

Detailed Experimental Protocol

Objective: To synthesize (R)-2-Amino-1-(pyridin-3-yl)ethanol from 3-acetylpyridine.

Pillar of Trustworthiness: This protocol integrates in-process checks and characterization at each stage to ensure the identity and purity of intermediates, leading to a validated final product.

Step 1: Asymmetric Reduction of 3-Acetylpyridine

-

Rationale: The use of a ketoreductase enzyme allows for the highly stereoselective reduction of the prochiral ketone to the desired (R)-alcohol. This enzymatic step is crucial for establishing the final product's stereochemistry, which is often critical for biological activity.

-

Procedure:

-

In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), suspend 3-acetylpyridine.

-

Add a ketoreductase enzyme and a co-factor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

-

Upon completion, extract the product, (R)-1-(pyridin-3-yl)ethanol, with an organic solvent (e.g., ethyl acetate), dry the organic phase (e.g., over Na₂SO₄), and concentrate under reduced pressure.

-

-

Validation: Confirm the structure and enantiomeric excess (>99%) of the product using chiral HPLC and ¹H NMR spectroscopy.

Step 2: Conversion to Azide via Mesylation

-

Rationale: This two-step, one-pot sequence converts the hydroxyl group into a better leaving group (mesylate), which is then displaced by an azide nucleophile. This occurs via an Sₙ2 reaction, which proceeds with an inversion of stereochemistry.

-

Procedure:

-

Dissolve the (R)-1-(pyridin-3-yl)ethanol in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0°C.

-

Add a base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction at 0°C for 1-2 hours.

-

Add sodium azide and a polar aprotic solvent (e.g., DMF) to the reaction mixture.

-

Warm the mixture to room temperature and then heat (e.g., to 60°C) until the mesylate intermediate is consumed (monitor by TLC).

-

Cool the reaction, quench with water, and extract the product, (S)-1-(pyridin-3-yl)-2-azidoethanol.

-

-

Validation: Characterize the azido-alcohol intermediate by IR spectroscopy (strong azide stretch at ~2100 cm⁻¹) and ¹H NMR.

Step 3: Reduction of the Azide to the Primary Amine

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing an azide to a primary amine without affecting the pyridine ring or the stereocenter.

-

Procedure:

-

Dissolve the (S)-1-(pyridin-3-yl)-2-azidoethanol in a solvent such as methanol or ethanol.

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material disappears.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, (R)-2-Amino-1-(pyridin-3-yl)ethanol.

-

-

Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Development

This compound is not an end product in itself but a critical precursor and building block in several high-value applications.[4]

Pharmaceutical Development

-

Core Intermediate: The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals. Its structure is integral to molecules developed for neurological disorders.[3][4]

-

β3-Adrenergic Receptor Agonists: The optically active forms of this molecule are crucial for synthesizing agonists of the β3-adrenergic receptor, which are investigated for the treatment of conditions like overactive bladder and type 2 diabetes.[3]

Biochemical and Proteomics Research

-

Enzyme Inhibition Studies: The compound and its derivatives are employed in biochemical research to study enzyme inhibition, which helps in understanding metabolic pathways and developing new therapeutic strategies.[3][4]

-

Proteomics: In proteomics, it serves as a building block for creating specialized chemical probes and reagents used to study protein interactions and biological pathways.[4]

Agrochemicals

-

Formulation of Active Ingredients: The compound finds use in the development of advanced agrochemicals, contributing to the formulation of more effective and environmentally safer pesticides and herbicides.[3]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

Hazard Identification

Based on available safety data sheets (SDS) for similar compounds, this compound should be handled with care.[7]

-

Skin Irritation: May cause skin irritation.[7]

-

Eye Irritation: Can cause serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory tract irritation.[7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[7][8]

-

First Aid:

-

Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[7]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 0-8°C.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound stands out as a compound of significant utility in the chemical and pharmaceutical sciences. Its unique structural attributes, combined with the accessibility of stereoselective synthesis routes, solidify its role as a valuable intermediate. This guide has provided a comprehensive technical overview, from its fundamental properties to its synthesis and applications, to empower researchers and developers in leveraging this molecule for future innovations.

References

- J&K Scientific. 2-Amino-1-pyridin-3-yl-ethanol | 92990-44-8. [Link]

- Ningbo Inno Pharmchem Co., Ltd. This compound: A Key Intermediate for Advanced Chemical Synthesis. [Link]

- De, S., et al. Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Amino-1-pyridin-3-yl-ethanol | CymitQuimica [cymitquimica.com]

- 6. 2-amino-1-(pyridin-3-yl)ethan-1-ol | 92990-44-8 [sigmaaldrich.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

2-Amino-1-(pyridin-3-yl)ethanol structure and stereochemistry

An In-depth Technical Guide to the Structure and Stereochemistry of 2-Amino-1-(pyridin-3-yl)ethanol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring, a primary amine, and a secondary alcohol, presents a stereogenic center of significant interest for the development of bioactive molecules. This guide provides a comprehensive technical overview of the structure, stereochemistry, synthesis, and resolution of this compound. We will delve into the nuanced implications of its chirality on biological activity and present detailed protocols for its synthesis and enantiomeric separation, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of a Versatile Chiral Building Block

This compound is a substituted pyridine derivative that has garnered considerable attention as a key intermediate in the synthesis of a wide array of complex molecules.[1][2] Its utility spans multiple domains, including pharmaceutical development, biochemical research, and materials science.[1][3] The molecule's architecture, which combines a basic pyridine nucleus with an amino alcohol side chain, imparts unique chemical reactivity and biological recognition capabilities.

The primary importance of this compound in a pharmaceutical context lies in its application as a precursor for novel drug candidates, particularly those targeting neurological disorders.[3][4] Furthermore, it is employed in biochemical studies to investigate enzyme inhibition and metabolic pathways, contributing to the development of new therapeutic strategies.[1][3] The presence of a chiral center in this compound is a critical feature, as the spatial arrangement of its atoms—its stereochemistry—profoundly influences its interaction with biological systems. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to synthesize and isolate stereochemically pure forms of this intermediate is paramount for the development of safe and effective therapeutics.

This guide will first deconstruct the molecule's structure and then explore the critical aspects of its stereochemistry. Subsequently, we will examine methodologies for both racemic and asymmetric synthesis, as well as techniques for chiral resolution.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound provide the basis for its reactivity and utility.

Table 1: Key Properties of this compound

| Property | Value |

| IUPAC Name | 2-amino-1-(pyridin-3-yl)ethan-1-ol[3] |

| Synonyms | 2-amino-1-(3-pyridinyl)ethanol |

| CAS Number | 92990-44-8[3][5][6] |

| Molecular Formula | C₇H₁₀N₂O[6] |

| Molecular Weight | 138.17 g/mol [6] |

| Physical Form | Liquid or Solid |

| Purity | Typically ≥95%[1][6] |

| InChI Key | BTKNUYMZBBWHIM-UHFFFAOYSA-N[3] |

The structure consists of three key components:

-

Pyridine Ring: A basic heterocyclic aromatic ring that influences the molecule's electronic properties and provides a key point for biological interactions.

-

Ethanolamine Backbone: A two-carbon chain containing a hydroxyl (-OH) group and an amino (-NH₂) group. These functional groups are common in biologically active molecules and provide sites for hydrogen bonding and further chemical modification.[7]

-

Chiral Center: The carbon atom bonded to the hydroxyl group, the pyridine ring, the aminomethyl group, and a hydrogen atom is a stereocenter.

The Critical Role of Stereochemistry

The presence of a single stereocenter means that this compound exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-2-Amino-1-(pyridin-3-yl)ethanol and (S)-2-Amino-1-(pyridin-3-yl)ethanol.

Sources

(R)-2-Amino-1-(pyridin-3-yl)ethanol synthesis

An In-depth Technical Guide to the Synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol

Authored by: A Senior Application Scientist

Abstract

(R)-2-Amino-1-(pyridin-3-yl)ethanol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] Its stereochemistry is often crucial for the biological activity and selectivity of the final product. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable intermediate in high enantiopurity. We will delve into the mechanistic underpinnings and practical considerations of asymmetric synthesis, biocatalytic routes, and classical chiral resolution. This document is intended for researchers, scientists, and professionals in drug development and process chemistry who require a deep, practical understanding of the available synthetic methodologies.

Introduction: The Significance of (R)-2-Amino-1-(pyridin-3-yl)ethanol

The pyridine moiety is a common feature in a vast array of biologically active molecules. When combined with a chiral amino alcohol side chain, as in (R)-2-Amino-1-(pyridin-3-yl)ethanol, it provides a versatile scaffold for interacting with biological targets. The precise spatial arrangement of the hydroxyl and amino groups, dictated by the (R)-configuration at the stereocenter, is often a key determinant of a molecule's pharmacological profile. Consequently, the development of efficient and scalable methods to produce this enantiomerically pure compound is of significant interest to the pharmaceutical and chemical industries.

This guide will explore three principal avenues for the synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol:

-

Asymmetric Synthesis: Creating the desired stereocenter from a prochiral precursor.

-

Biocatalysis: Employing enzymes to achieve high stereoselectivity under mild conditions.

-

Chiral Resolution: Separating the desired (R)-enantiomer from a racemic mixture.

Each of these approaches has its own set of advantages and challenges, which we will discuss in detail to provide a well-rounded perspective for process design and optimization.

Asymmetric Synthesis: Building Chirality Intentionally

Asymmetric synthesis offers an elegant and often highly efficient route to enantiomerically pure compounds by directly converting a prochiral starting material into the desired chiral product. For (R)-2-Amino-1-(pyridin-3-yl)ethanol, the most common prochiral precursor is 2-amino-1-(pyridin-3-yl)ethanone or a related ketone.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3][4][5] This reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF.

Mechanism and Rationale

The enantioselectivity of the CBS reduction is governed by the formation of a rigid, sterically defined complex between the chiral oxazaborolidine catalyst, the borane, and the ketone substrate.[5] The ketone coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric hindrance, typically with the larger substituent oriented away from the chiral group on the catalyst. This preferential coordination geometry dictates which face of the ketone is exposed to the hydride transfer from the coordinated borane, leading to the formation of one enantiomer of the alcohol in excess.[6]

A scalable synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol dihydrochloride has been reported using an in situ generated oxazaborolidine catalyst for the reduction of 3-chloroacetyl pyridine.[7] The subsequent displacement of the chloride with an amino group (or a protected equivalent) yields the target molecule.

Experimental Protocol: CBS Reduction of 3-Chloroacetyl Pyridine

This protocol is adapted from a reported scalable synthesis.[7]

-

Catalyst Preparation (in situ): In a flame-dried, inert atmosphere reactor, a solution of (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][7][8][9]oxazaborole (the CBS catalyst) in anhydrous tetrahydrofuran (THF) is prepared.

-

Borane Addition: Borane-dimethyl sulfide complex (BMS) is added dropwise to the catalyst solution at a controlled temperature (e.g., 0 °C).

-

Substrate Addition: A solution of 3-chloroacetyl pyridine in anhydrous THF is added slowly to the reaction mixture. The rate of addition and the reaction temperature are critical for achieving high enantiomeric excess (ee).[7]

-

Quenching and Work-up: After the reaction is complete (monitored by TLC or HPLC), the reaction is carefully quenched with methanol. The solvent is then removed under reduced pressure.

-

Amine Substitution and Purification: The resulting chloro-alcohol is then subjected to amination (e.g., using ammonia or a protected amine source), followed by purification, which may involve crystallization of a salt form (e.g., the dihydrochloride) to yield the final product.

Caption: Workflow for CBS Reduction Synthesis.

Noyori Asymmetric Hydrogenation

Another cornerstone of asymmetric synthesis is the Noyori asymmetric hydrogenation, which utilizes chiral ruthenium-diphosphine-diamine complexes to catalyze the hydrogenation of ketones with high enantioselectivity.[10][11][12][13] While a specific application to the precursor of (R)-2-Amino-1-(pyridin-3-yl)ethanol is not detailed in the initial literature search, this method is broadly applicable to aromatic ketones.[12]

Mechanism and Rationale

The Noyori hydrogenation mechanism involves the formation of a ruthenium hydride species which coordinates to the ketone. The chiral ligands on the ruthenium create a chiral environment that forces the ketone to bind in a specific orientation, leading to a facial-selective hydride transfer from the metal to the carbonyl carbon.[14] This process is highly efficient, often requiring low catalyst loadings and proceeding under relatively mild conditions.

General Experimental Protocol: Asymmetric Hydrogenation

-

Precursor Synthesis: The starting material, 2-amino-1-(pyridin-3-yl)ethanone (or an N-protected version), is synthesized.

-

Catalyst Preparation: A chiral ruthenium catalyst, such as RuCl₂[(S)-BINAP][(S,S)-DPEN], is prepared or obtained commercially.

-

Hydrogenation Reaction: The ketone precursor and the catalyst are dissolved in a suitable solvent (e.g., ethanol or methanol) in a high-pressure reactor. The reaction is carried out under a hydrogen atmosphere (pressure can range from atmospheric to several atmospheres) at a controlled temperature until the reaction is complete.

-

Purification: After releasing the hydrogen pressure, the solvent is removed, and the product is purified by chromatography or crystallization.

Biocatalysis: The Green Chemistry Approach

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For the synthesis of chiral amino alcohols, transaminases and lipases are particularly relevant.[9][15][16]

Transaminase-Mediated Synthesis

Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.[15] By using a chiral transaminase, it is possible to achieve the asymmetric synthesis of a chiral amine from a prochiral ketone with high enantioselectivity.[17]

Mechanism and Rationale

The reaction can be run as a kinetic resolution of racemic 2-amino-1-(pyridin-3-yl)ethanol or, more efficiently, as an asymmetric reductive amination of a suitable keto-alcohol precursor. In the latter, an (R)-selective ω-transaminase can convert a hydroxy ketone into the desired (R)-amino alcohol.[8] This approach is lauded for its green credentials, as it operates in aqueous media under mild conditions and can achieve very high enantiomeric excess.

Caption: Transaminase-catalyzed asymmetric synthesis.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or deacylation.[16][18]

Mechanism and Rationale

In the context of racemic this compound, a lipase can be used to selectively acylate either the amino or the hydroxyl group of one enantiomer, leaving the other enantiomer unreacted. For example, in the presence of an acyl donor (like ethyl acetate), a lipase might selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-2-amino-1-(pyridin-3-yl)ethanol. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

General Experimental Protocol: Lipase Resolution

-

Reaction Setup: Racemic this compound, a lipase (e.g., Candida antarctica lipase B, CAL-B), and an acyl donor (e.g., ethyl acetate) are combined in an organic solvent (e.g., toluene or hexane).

-

Monitoring: The reaction is monitored until approximately 50% conversion is reached.

-

Separation: The reaction is stopped, and the acylated enantiomer is separated from the unreacted enantiomer using chromatography or extraction.

-

Deprotection (if necessary): The acylated enantiomer can be deprotected to recover the other enantiomer if desired.

Chiral Resolution via Diastereomeric Salt Formation

This classical method remains a viable and industrially practiced technique for separating enantiomers.[19] It involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.

Mechanism and Rationale

Diastereomers have different physical properties, including solubility.[20] By carefully choosing the resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution. The crystallized salt is then separated by filtration, and the chiral resolving agent is removed (typically by acid/base treatment) to yield the enantiomerically enriched target molecule.

General Workflow

-

Salt Formation: Racemic this compound is dissolved in a suitable solvent, and a stoichiometric amount of a chiral acid (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid) is added.

-

Crystallization: The solution is allowed to cool or is partially evaporated to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: The crystals are isolated by filtration.

-

Liberation of the Free Base: The isolated diastereomeric salt is treated with a base to remove the chiral acid and liberate the free (R)-2-amino-1-(pyridin-3-yl)ethanol.

Comparison of Synthetic Strategies

| Method | Precursor | Typical Yield | Typical ee | Advantages | Disadvantages |

| CBS Reduction | Prochiral Ketone | High | >95% | High enantioselectivity, well-established, scalable.[7] | Requires stoichiometric borane, sensitive to water.[5] |

| Noyori Hydrogenation | Prochiral Ketone | High | >98% | High efficiency, low catalyst loading, broad applicability.[13] | Requires high-pressure equipment, expensive catalysts. |

| Transaminase | Hydroxy Ketone | High (asymmetric synthesis) | >99% | Green process, very high ee, mild conditions.[15][17] | Enzyme availability and stability can be a concern. |

| Lipase Resolution | Racemic Amino Alcohol | <50% | >99% | Mild conditions, high ee for resolved enantiomer.[16] | Maximum 50% theoretical yield, requires separation. |

| Diastereomeric Salt Resolution | Racemic Amino Alcohol | <50% | Variable, can be high | Simple, scalable, well-established industrial method.[19] | Maximum 50% yield, requires screening of resolving agents and solvents. |

Conclusion

The synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol can be achieved through several effective methodologies. For high-throughput and scalable synthesis with excellent enantioselectivity from a prochiral precursor, asymmetric synthesis via CBS reduction or Noyori hydrogenation are powerful options. For a greener and often highly selective alternative, biocatalysis using transaminases or lipases offers significant advantages, particularly in terms of reaction conditions and potential for high enantiomeric purity. Finally, classical chiral resolution by diastereomeric salt formation remains a robust and industrially relevant, albeit less atom-economical, approach.

The choice of the optimal synthetic route will depend on various factors, including the desired scale of production, cost considerations, available equipment, and the specific purity requirements of the final product. A thorough evaluation of these parameters, guided by the principles and protocols outlined in this guide, will enable the successful and efficient synthesis of this important chiral building block.

References

- A Scalable Asymmetric Synthesis of (R)-2-Amino-1-(3-pyridinyl)ethanol Dihydrochloride via an Oxazaborolidine Catalyzed Borane Reduction. Organic Process Research & Development. [Link]

- Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. UCL Discovery. [Link]

- Enantioselective synthesis of enantiopure β-amino alcohols via kinetic resolution and asymmetric reductive amination by a robust transaminase from Mycobacterium vanbaalenii.

- Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. National Institutes of Health (NIH). [Link]

- Transaminases for Green Chemistry: Recent Progress and Future Prospects. Wiley Online Library. [Link]

- Engineering the Active Site of the Amine Transaminase from Vibrio fluvialis for the Asymmetric Synthesis of Aryl–Alkyl Amines and Amino Alcohols. Semantic Scholar. [Link]

- This compound: A Key Intermediate for Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.. [Link]

- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health (NIH). [Link]

- Corey–Itsuno reduction. Wikipedia. [Link]

- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

- Noyori Hydrogen

- Ryoji Noyori - Nobel Lecture. NobelPrize.org. [Link]

- The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

- Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

- Reduction of prochiral ketones employing modified CBS catalysts.

- Asymmetric hydrogen

- Lipase Catalysis in the Optical Resolution of 2-Amino-I -phenylethanol Derivatives. Royal Society of Chemistry. [Link]

- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

- Chiral resolution. Wikipedia. [Link]

- Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]

- 10. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 12. nobelprize.org [nobelprize.org]

- 13. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]

- 16. Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. Chiral resolution - Wikipedia [en.wikipedia.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

(S)-2-Amino-1-(pyridin-3-yl)ethanol synthesis

An In-depth Technical Guide to the Synthesis of (S)-2-Amino-1-(pyridin-3-yl)ethanol

Abstract

(S)-2-Amino-1-(pyridin-3-yl)ethanol is a pivotal chiral building block in modern medicinal chemistry. Its unique structure, featuring a pyridine ring and a chiral amino alcohol moiety, makes it an indispensable intermediate for the synthesis of a wide range of pharmacologically active molecules, particularly those targeting neurological disorders.[1][2][3] Achieving high enantiomeric purity of the (S)-enantiomer is a critical challenge that dictates the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the core synthetic strategies for producing (S)-2-Amino-1-(pyridin-3-yl)ethanol with high stereochemical fidelity. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of three leading methodologies: Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction.

Introduction: The Strategic Importance of a Chiral Intermediate

The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs.[4] When functionalized with a chiral 1,2-amino alcohol side chain, as in (S)-2-Amino-1-(pyridin-3-yl)ethanol, it provides a versatile platform for creating compounds that can interact stereospecifically with biological targets like enzymes and receptors.[3][5] The primary synthetic challenge lies in the asymmetric synthesis of the secondary alcohol, controlling the formation of the desired (S)-stereocenter from a prochiral ketone precursor, 2-amino-1-(pyridin-3-yl)ethanone. This guide focuses on the enantioselective reduction of this ketone, which is the cornerstone of efficient and scalable synthesis.

Synthetic Strategies for Enantioselective Reduction

The conversion of 2-amino-1-(pyridin-3-yl)ethanone to its corresponding (S)-alcohol is most effectively achieved through asymmetric reduction. The choice of methodology depends on factors such as scale, cost, available equipment, and desired enantiopurity. We will explore three field-proven approaches.

Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones.[6][7] Its predictability and high enantioselectivity stem from a well-defined catalytic cycle involving a chiral oxazaborolidine catalyst.

Principle and Rationale: The reaction mechanism involves the coordination of borane (a Lewis acid) to the Lewis basic nitrogen atom of the CBS catalyst.[8] This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone substrate. The ketone binds preferentially from its sterically less hindered face to the catalyst-borane complex. This rigid, organized transition state facilitates a face-selective intramolecular hydride transfer from the coordinated borane to the ketone's carbonyl carbon, yielding the chiral alcohol with high enantiomeric excess.[8][9]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride [myskinrecipes.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide on the Biological Significance of 2-Amino-1-(pyridin-3-yl)ethanol

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(pyridin-3-yl)ethanol, a pivotal chemical intermediate in contemporary drug discovery and development. While direct biological activity of the core molecule is not extensively documented, its significance is profoundly demonstrated through the pharmacological profiles of its derivatives. This document explores the synthesis, chemical properties, and, most critically, the biological activities of key compounds derived from this versatile pyridinylethanolamine scaffold. We will delve into its role in the development of potent and selective β3-adrenergic receptor agonists and acid ceramidase inhibitors, providing mechanistic insights, experimental protocols, and a forward-looking perspective for researchers in medicinal chemistry and pharmacology.

Introduction: The Strategic Importance of the Pyridinylethanolamine Scaffold

This compound (CAS: 92990-44-8) is a heterocyclic organic compound featuring a pyridine ring linked to an amino ethanol side chain. Its chemical structure presents multiple reactive sites, making it an ideal building block, or synthon, for combinatorial chemistry and targeted synthesis of more complex, biologically active molecules.[1][2] The presence of the pyridine ring, a common motif in pharmaceuticals, imparts favorable pharmacokinetic properties and offers opportunities for diverse chemical modifications.[3]

While this guide will touch upon the synthesis and properties of the core molecule, its primary focus is to elucidate the biological activities of the pharmacologically significant compounds derived from it. The true value of this compound is realized in its application as a precursor to molecules targeting critical pathways in metabolic and proliferative diseases.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 92990-44-8 | [4] |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| IUPAC Name | 2-amino-1-(pyridin-3-yl)ethan-1-ol | |

| Physical Form | Solid | |

| Purity | Typically >95% | [1] |

A Gateway to Potent Adrenergic Modulation: Synthesis of β3-Adrenergic Receptor Agonists

The β3-adrenergic receptor (β3-AR) is a key regulator of lipolysis and thermogenesis, making it an attractive target for the treatment of obesity and type 2 diabetes. The pyridinylethanolamine scaffold of this compound has been instrumental in the development of potent and selective β3-AR agonists.[5]

Mechanistic Rationale and Signaling Pathway

β3-ARs are predominantly expressed in adipose tissue. Upon activation by an agonist, they couple to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL). HSL is the rate-limiting enzyme in the hydrolysis of triglycerides into free fatty acids and glycerol, a process known as lipolysis. The released fatty acids can then be utilized for energy production.

Figure 1: β3-Adrenergic Receptor Signaling Pathway.

Synthesis and In Vitro Evaluation of β3-AR Agonists

A notable example of a potent β3-AR agonist derived from a pyridylethanolamine core is L-757,793.[5] While the direct synthesis from this compound is a proprietary process, a generalized synthetic workflow can be outlined.

Experimental Protocol: General Synthesis of a Pyridylethanolamine-based β3-AR Agonist

-

Protection of the Amino Group: The primary amine of this compound is protected, for example, with a Boc group (di-tert-butyl dicarbonate).

-

Sulfonylation: The hydroxyl group of the pyridine ring (if not already present, it would be introduced in a precursor) is reacted with a suitable sulfonyl chloride to introduce the sulfonamide moiety, which is crucial for selectivity and potency.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid).

-

Reductive Amination: The deprotected amine is then reacted with a ketone or aldehyde via reductive amination to introduce the desired substituent on the amino group, which is critical for β3-AR interaction.

-

Purification: The final compound is purified using column chromatography or recrystallization.

In Vitro Assay: cAMP Accumulation Assay in CHO Cells Expressing Human β3-AR

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and grown to confluency.

-

Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by the addition of varying concentrations of the test compound (e.g., L-757,793).

-

Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The results are expressed as a percentage of the response to a full agonist like isoproterenol. EC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Table 2: Biological Activity of a Representative Pyridylethanolamine-based β3-AR Agonist

| Compound | Target | Assay | EC50 | % Activation | Selectivity (over β1/β2) | Reference |

| L-757,793 | Human β3-AR | cAMP Accumulation | 6.3 nM | 70% | ~1300/500-fold | [5] |

Targeting Ceramide Metabolism: Development of Acid Ceramidase Inhibitors

Acid ceramidase (AC) is a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid. Ceramide is a pro-apoptotic lipid, and its accumulation can induce cell death.[6] In many cancers, AC is overexpressed, leading to decreased ceramide levels and promoting cell survival and chemoresistance. Therefore, inhibiting AC is a promising strategy for cancer therapy. The aminoethanol scaffold is a key feature in a class of potent AC inhibitors.[7][8]

Mechanistic Rationale and Signaling Pathway

Inhibition of acid ceramidase leads to the accumulation of ceramide within the lysosomes of cancer cells. Elevated ceramide levels can trigger apoptosis through various mechanisms, including the activation of caspases and the generation of reactive oxygen species (ROS). This can sensitize cancer cells to other chemotherapeutic agents.

Figure 2: Mechanism of Action of Acid Ceramidase Inhibitors.

Synthesis and In Vitro Evaluation of AC Inhibitors

Derivatives of 2-aminoethanol have been shown to be effective inhibitors of acid ceramidase. A general synthetic approach involves the amidation of the amino group.

Experimental Protocol: General Synthesis of a 2-Substituted Aminoethanol Amide AC Inhibitor

-

Amide Coupling: this compound is reacted with a carboxylic acid or an activated carboxylic acid derivative (e.g., an acyl chloride) in the presence of a coupling agent (like DCC or EDC) and a base (like triethylamine) in an appropriate solvent (e.g., dichloromethane).

-

Work-up and Purification: The reaction mixture is washed to remove byproducts and the solvent is evaporated. The crude product is then purified by column chromatography to yield the desired amide.

In Vitro Assay: Acid Ceramidase Activity Assay

-

Enzyme Source: Lysates from cells overexpressing human acid ceramidase are used as the enzyme source.

-

Substrate: A fluorescently labeled ceramide analogue (e.g., NBD-C12-ceramide) is used as the substrate.

-

Reaction: The enzyme is incubated with the substrate in an appropriate buffer (typically acidic, e.g., pH 4.5) in the presence of varying concentrations of the inhibitor.

-

Detection: The reaction is stopped, and the product (NBD-C12-fatty acid) is separated from the unreacted substrate by thin-layer chromatography (TLC) or liquid-liquid extraction. The fluorescence of the product is then quantified.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Table 3: Biological Activity of a Representative Aminoethanol-based AC Inhibitor

| Compound | Target | Assay | IC50 / Ki | Cell Line | Effect | Reference(s) |

| DM102 (pivaloylamide of a 2-substituted aminoethanol) | Acid Ceramidase | Enzyme Activity Assay | ~15 µM (IC50) | PC-3 (Prostate Cancer) | Synergistically enhances apoptosis with 4-HPR | [8] |

| (R,E)-N-(1-hydroxyoctadec-3-en-2-yl)pivaloylamide (E-tb) | Acid Ceramidase | Enzyme Activity Assay | 34 µM (Ki) | A549 (Lung Cancer) | Induces cell cycle arrest and apoptosis | [7] |

Toxicological Profile and Safety Considerations

There is limited publicly available toxicological data specifically for this compound. However, based on the safety data for structurally related amino alcohols and pyridines, certain precautions are warranted. It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation. It is also important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. As with any novel chemical entity, a thorough toxicological assessment of its derivatives is a critical component of the drug development process.

Conclusion and Future Directions

This compound stands out not for its intrinsic biological activity, which remains largely uncharacterized, but for its proven utility as a versatile and valuable scaffold in medicinal chemistry. Its application in the synthesis of potent and selective β3-adrenergic receptor agonists and acid ceramidase inhibitors highlights its strategic importance in developing therapies for metabolic disorders and cancer.

Future research should continue to explore the chemical space accessible from this precursor. The development of novel synthetic methodologies will undoubtedly lead to a wider array of derivatives with unique pharmacological profiles. Furthermore, while the focus has been on β3-AR and AC, the pyridinylethanolamine scaffold may be applicable to other targets within the GPCR and enzyme families. As our understanding of disease biology deepens, intermediates like this compound will remain at the forefront of efforts to design the next generation of targeted therapeutics.

References

- J&K Scientific. 2-Amino-1-pyridin-3-yl-ethanol | 92990-44-8.

- Ningbo Inno Pharmchem Co., Ltd. This compound: A Key Intermediate for Advanced Chemical Synthesis.

- Casas, J., et al. (2008). Cytotoxicity and acid ceramidase inhibitory activity of 2-substituted aminoethanol amides. PubMed.

- Google Patents. US8119657B2 - Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one and related methods.

- Gouazé-Andersson, V., et al. (2011). Inhibition of acid ceramidase by a 2-substituted aminoethanol amide synergistically sensitizes prostate cancer cells to N-(4-hydroxyphenyl) retinamide. PubMed.

- Jen, T., et al. (1976). Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines. PubMed.

- Kim, C. S., et al. (1999). Effects of ethanol on alpha-adrenergic and beta-adrenergic agonist-stimulated beta-endorphin release and cAMP production in hypothalamic cells in primary cultures. PubMed.

- Gonzalez-Lopez de Turiso, F., et al. (2016). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... ResearchGate.

- Valverius, P., et al. (1989). Comparison of the effects of ethanol on beta-adrenergic receptors in heart and brain. PubMed.

- Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. PubMed.

- Gonzalez-Lopez de Turiso, F., et al. (2016). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... PubMed.

- Himmelsbach, F., et al. (2012). U.S. Patent No. 8,119,657. Google Patents.

- Cenmed Enterprises. 2 Amino 1 Pyridin 3 Yl Ethanol >/= 95% (Nmr) 250 Mg.

- Google Patents. WO1998034920A1 - 2-amino substituted pyridines for use in the treatment of arteriosclerosis and hyperlipoproteinaemia.

- Naylor, E. M., et al. (1998). 3-Pyridylethanolamines: potent and selective human beta 3 adrenergic receptor agonists. PubMed.

- Fisher, M. H., et al. (1997). 3-Pyridyloxypropanolamine agonists of the beta 3 adrenergic receptor with improved pharmacokinetic properties. Brandeis University.

- Reilly, S. M., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed Central.

- Green, R. S., et al. (1981). Effect of ethanol on amino acid absorption across in vivo rat intestine. PubMed.

- Noori, H. R., et al. (2012). Ethanol-induced alterations of amino acids measured by in vivo microdialysis in rats: a meta-analysis. PubMed Central.

- Gomez-Larrauri, A., et al. (2020). Role of Ceramidases in Sphingolipid Metabolism and Human Diseases. PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 3-Pyridylethanolamines: potent and selective human beta 3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Ceramidases in Sphingolipid Metabolism and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and acid ceramidase inhibitory activity of 2-substituted aminoethanol amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of acid ceramidase by a 2-substituted aminoethanol amide synergistically sensitizes prostate cancer cells to N-(4-hydroxyphenyl) retinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Bioactivity: A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-1-(pyridin-3-yl)ethanol

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 2-Amino-1-(pyridin-3-yl)ethanol. This chiral amino alcohol is a pivotal structural motif, recognized as a key building block in the synthesis of a range of biologically active compounds.[1][2] Its unique combination of a basic pyridine ring, a chiral hydroxyl group, and a primary amine provides a versatile scaffold for molecular design and optimization. This guide will delve into the core chemical properties, stereoselective synthesis, and significant applications of this compound, with a particular focus on its role in the development of selective β3-adrenergic receptor agonists and potent acid ceramidase inhibitors. By elucidating the structure-activity relationships and providing detailed experimental insights, this document aims to empower scientists to leverage the full potential of the this compound core in their drug discovery endeavors.

Introduction: The Strategic Importance of the this compound Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their ability to interact with multiple biological targets in a specific and high-affinity manner. The this compound scaffold is a prime example of such a pharmacophore. Its constituent parts each play a crucial role in molecular recognition:

-

The Pyridine Ring: As a bioisostere for a phenyl ring, the pyridine moiety offers several advantages. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the compound's solubility, pharmacokinetic profile, and ability to engage in ionic interactions with target proteins. The position of the nitrogen atom (in this case, at the 3-position) is critical for directing the orientation of the molecule within a binding pocket.

-

The Chiral Ethanolamine Backbone: The 1,2-aminoalcohol functionality is a well-established pharmacophore in its own right, present in numerous approved drugs. The hydroxyl and amino groups are key hydrogen bonding donors and acceptors. Crucially, the stereochemistry of the hydroxyl group, typically the (R)-enantiomer, is often essential for potent biological activity, highlighting the importance of stereocontrolled synthesis.

This guide will explore the synthesis and application of this versatile building block, providing both the theoretical underpinnings and practical methodologies for its use in medicinal chemistry programs.

Stereoselective Synthesis: Accessing the Biologically Relevant Enantiomer